Glutamyl cysteine ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O5S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-9(15)6(11)3-4-8(13)14/h6-7,18H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
ACGMFEAFBBMUMQ-BQBZGAKWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Academic Research
Established Synthetic Routes for Glutamyl Cysteine Ethyl Ester
The synthesis of γ-L-glutamyl-L-cysteine ethyl ester (GCEE) is a multistep process requiring careful protection of reactive functional groups to ensure the formation of the desired γ-peptide bond and prevent unwanted side reactions. The chemical synthesis is often complex due to the six functional groups present in the precursor molecules, γ-glutamylcysteine (GGC). google.com
One established method involves the reaction of N-phthaloyl-L-glutamic anhydride (B1165640) with an amino acid in glacial acetic acid. researchgate.net This forms the corresponding N-phthaloyl-L-glutamyl amino acid, and the phthaloyl group is subsequently removed by treatment with hydrazine. researchgate.net Another approach utilizes the condensation of α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium (B1228976) salt with the appropriate amino acid ethyl ester hydrochloride, followed by alkaline hydrolysis of the resulting N-trifluoroacetyl dipeptide diethyl esters. researchgate.net
A more recent and efficient enzymatic method has also been developed using bacterial γ-glutamyltranspeptidase. researchgate.net This method can achieve a high conversion rate under optimized conditions. researchgate.net For instance, the synthesis of γ-D-glutamyl-L-tryptophan reached a 66% conversion rate after 5 hours of incubation. researchgate.net
Esterification Techniques for Carboxyl Groups
Esterification of the carboxyl groups, particularly the ethyl ester at the cysteine residue, is a critical step. A common laboratory-scale procedure involves suspending glutamic acid in anhydrous ethanol (B145695) containing dissolved dry hydrogen chloride gas. google.com Triethylamine is then added to make the solution alkaline. google.com While the γ-carboxyl group of glutamic acid is generally more reactive, selective esterification of the α-carboxyl group can be challenging. google.com The choice of the ester group is often influenced by the cost of the derivative and its effect on the solubility of the final compound. google.com
Peptide Bond Formation Strategies
The formation of the unique γ-peptide bond between the γ-carboxyl group of glutamic acid and the amino group of cysteine is the cornerstone of GCEE synthesis. Chemical coupling methods often employ activating agents to facilitate this bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) are commonly used to create an active ester of the protected glutamic acid, which then reacts with the cysteine ethyl ester. tandfonline.comtandfonline.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at controlled temperatures. tandfonline.com Other coupling reagents and strategies are also available in the field of peptide synthesis. acs.org
Purification and Characterization Techniques in Research Contexts
Following synthesis, a robust purification and characterization process is essential to ensure the identity and purity of the GCEE for research applications.
Chromatographic Separation Methodologies
High-performance liquid chromatography (HPLC) is a primary tool for the purification and analysis of GCEE and its derivatives. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common technique. nih.gov The separation can be optimized by adjusting the mobile phase composition, such as using an acetonitrile-trifluoroacetic acid gradient. nih.gov In some cases, derivatization with a fluorescent reagent like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) or dansyl chloride prior to HPLC analysis can enhance detection and separation. researchgate.netresearchgate.net Ion exclusion chromatography is another method that can be employed for purification. google.com
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| Reversed-Phase HPLC | C18 | Acetonitrile/Trifluoroacetic Acid Gradient | UV/Fluorescence | Separation and quantification of GCEE and related thiols. nih.govmdpi.com |
| Reversed-Phase HPLC with Derivatization | C18 | Methanol/Sodium Acetate Gradient | Fluorescence | Analysis of S-substituted cysteine derivatives. researchgate.netnih.gov |
| Ion Exclusion Chromatography | Not specified | Not specified | Not specified | Purification of γ-glutamylcysteine derivatives. google.com |
Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research
A combination of spectroscopic and spectrometric techniques is used to confirm the chemical structure of synthesized GCEE.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are invaluable for elucidating the precise structure, including the confirmation of the γ-peptide linkage. tandfonline.comtandfonline.com Specific chemical shifts can distinguish between α- and γ-glutamyl dipeptides. tandfonline.com For instance, the glutamyl α-CH proton in γ-glutamyl dipeptides typically appears at a higher field (around δ 3.86 ppm) compared to the α-isomer (around δ 4.18 ppm). tandfonline.com
Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and for fragmentation analysis to confirm the peptide sequence. tandfonline.comtandfonline.com Techniques like Fast Atom Bombardment (FAB) MS and Gas Chromatography-Mass Spectrometry (GC-MS) can provide characteristic fragmentation patterns that differentiate γ- and α-glutamyl linkages. tandfonline.comtandfonline.commdpi.com For example, under certain MS conditions, γ-glutamyl peptides can yield a characteristic pyroglutamate (B8496135) ion. tandfonline.comtandfonline.com
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups such as amides, carboxylic acids, and esters.
| Analytical Technique | Information Obtained | Key Findings for GCEE |
| ¹H-NMR Spectroscopy | Proton environment, confirmation of γ-linkage. | Distinct chemical shifts for α-CH protons of γ- vs. α-isomers. tandfonline.com |
| ¹³C-NMR Spectroscopy | Carbon skeleton, confirmation of functional groups. | Confirms the presence of all constituent carbons in the molecule. tandfonline.com |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, sequence confirmation. | Characteristic fragment ions confirming the γ-glutamyl linkage. tandfonline.comtandfonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, structural elucidation. | Can be used to analyze derivatized forms of GCEE and its precursors. mdpi.com |
Isotopic Labeling Strategies for Metabolic Tracing Studies
Isotopically labeled GCEE is a powerful tool for investigating its metabolic fate and its role in cellular processes, particularly in glutathione (B108866) (GSH) biosynthesis. Stable isotopes such as ¹³C and ¹⁵N are commonly incorporated into the precursor amino acids, L-glutamic acid and L-cysteine, during synthesis. nih.govnih.gov
These labeled compounds allow researchers to trace the uptake of GCEE into cells and its subsequent conversion to GSH using techniques like mass spectrometry or NMR spectroscopy. nih.gov For example, by using [¹³C₂-¹⁵N]-glycine, the biosynthesis of GSH from its precursors can be monitored. plos.org This approach enables the quantification of metabolic flux through the GSH synthesis pathway and can shed light on how GCEE supplementation impacts intracellular GSH levels under various physiological and pathological conditions. nih.govnih.govbmbreports.org Stable isotope tracing has been instrumental in demonstrating that GCEE can effectively bypass the feedback inhibition of γ-glutamylcysteine synthetase and boost cellular GSH levels. uky.edu
| Isotope | Labeled Precursor | Application | Analytical Method |
| ¹³C, ¹⁵N | L-Glutamic Acid, L-Cysteine, Glycine (B1666218) | Tracing the metabolic fate of GCEE and its contribution to GSH biosynthesis. nih.govnih.govplos.org | Mass Spectrometry, NMR Spectroscopy. nih.gov |
| ¹³C | Serine, Cystine | Interrogating cysteine metabolism and its contribution to the cysteine pool for GSH synthesis. nih.gov | Mass Spectrometry. nih.gov |
| ¹³C, ¹⁵N | Glutamine | Assessing the contribution of glutamine to the synthesis of γ-glutamyl peptides. bmbreports.org | Mass Spectrometry. bmbreports.org |
Carbon-13 and Nitrogen-15 Labeling
The introduction of stable, heavy isotopes of carbon and nitrogen into the GCEE molecule is instrumental for studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds allow researchers to distinguish the synthetically introduced GCEE and its metabolites from the endogenous pool of related compounds.
The synthesis of isotopically labeled GCEE relies on the use of precursor amino acids that have been enriched with ¹³C or ¹⁵N. A common strategy involves a mixed anhydride condensation reaction. oup.com For instance, to create GCEE labeled within the cysteine residue, commercially available ¹³C- and ¹⁵N-labeled L-cysteine can be used as a starting material.
A representative synthetic approach is outlined below:
Protection of Reactive Groups: The sulfhydryl group of the labeled L-cysteine is first reversibly protected to prevent unwanted side reactions. A common protecting group is S-methyl methanethiosulfonate. oup.com
Peptide Bond Formation: The labeled and protected cysteine is then coupled with a suitably protected glutamic acid derivative. For example, N-Boc-L-Glutamic acid 1-tert-butyl ester can be used. The coupling is achieved through a mixed anhydride condensation reaction. oup.com
Esterification: Following the formation of the dipeptide backbone, the ethyl ester is introduced at the C-terminus of the cysteine residue. This can be accomplished by reacting the dipeptide with ethanol in the presence of a catalyst, such as dry hydrogen chloride gas. google.com
Deprotection: Finally, all protecting groups are removed under specific conditions to yield the final isotopically labeled this compound.
This methodology allows for the specific placement of ¹³C and/or ¹⁵N atoms, depending on the labeled precursor used.
Table 1: Examples of Isotopically Labeled Precursors for GCEE Synthesis This table is interactive. You can sort and filter the data.
| Labeled Precursor | Isotope(s) | Resulting Labeled Moiety in GCEE | Primary Analytical Application |
|---|---|---|---|
| ¹³C₃,¹⁵N₁-L-Cysteine | ¹³C, ¹⁵N | Cysteine | Mass Spectrometry, NMR |
| U-¹³C₅-L-Glutamic Acid | ¹³C | Glutamate (B1630785) | Mass Spectrometry, NMR |
Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies
Deuterium (²H) labeling is a critical technique for investigating the kinetic isotope effect (KIE), which provides insight into reaction mechanisms by revealing which chemical bonds are broken or formed during the rate-determining step. wikipedia.org When a C-H bond is replaced with a C-D bond, the bond's vibrational frequency decreases due to the heavier mass of deuterium. This results in a higher activation energy for bond cleavage, leading to a slower reaction rate. wikipedia.org The magnitude of this rate change (expressed as the ratio kH/kD) is a powerful diagnostic tool. wikipedia.org
The synthesis of deuterated GCEE can be targeted at specific, non-exchangeable C-H positions. For KIE studies, the position of the deuterium label is chosen based on the specific enzymatic or chemical reaction being investigated. For example, if the mechanism of enzymatic hydrolysis of the ethyl ester is of interest, GCEE could be synthesized using deuterated ethanol (CH₃CD₂OH or CD₃CH₂OH) to place the label on the ethyl group.
The measured KIE can help distinguish between different reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, typically yielding high kH/kD values (usually >2). A secondary KIE occurs when the labeled position is not directly involved in bond breaking but is located near the reaction center, resulting in smaller kH/kD values (typically 0.8-1.4). wikipedia.org
Table 2: Theoretical Kinetic Isotope Effects (KIE) in Deuterium Labeling Studies This table is interactive. You can sort and filter the data.
| KIE Type | Location of Deuterium Label | Bond Status in Rate-Determining Step | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|---|
| Primary | At a C-H bond being cleaved | Broken | ~6-10 | The labeled C-H bond is directly involved in the slowest step of the reaction. |
| Secondary (α) | At the carbon atom undergoing rehybridization (e.g., sp³ to sp²) | Not Broken | ~1.1 - 1.2 | Indicates a change in the electronic environment at the reaction center. |
| Secondary (β) | At a carbon adjacent to the reaction center | Not Broken | ~1.15 - 1.3 | Often used to probe carbocation formation or conformational changes. |
By synthesizing specifically deuterated GCEE isotopologues and comparing their reaction rates to the unlabeled compound, researchers can map out the transition states of its metabolic transformations, providing a detailed understanding of its biochemical activity. nih.govnih.gov
Cellular Uptake and Transport Mechanisms of Glutamyl Cysteine Ethyl Ester
Investigating Membrane Permeability Characteristics in Model Systems
The addition of an ethyl ester group to γ-glutamylcysteine increases its lipophilicity, which is thought to facilitate its passage across the lipid bilayer of cell membranes. smolecule.comcymitquimica.com This enhanced permeability allows GCEE to be more readily transported into cells compared to its parent compound, γ-glutamylcysteine, or glutathione (B108866) itself. mdpi.comasm.org
Studies utilizing liposomes, which are artificial vesicles composed of a lipid bilayer, have been instrumental in understanding the passive diffusion of various compounds across cell membranes. While specific studies focusing solely on GCEE and liposomal models are not extensively detailed in the provided results, the principles of liposomal transport for similar molecules like glutathione can provide insights. For instance, research on liposomal-glutathione has shown that this formulation can increase intracellular glutathione levels. researchgate.net This suggests that encapsulating hydrophilic molecules like glutathione in a lipid-based carrier can improve their cellular uptake. researchgate.net The inherent lipophilicity of GCEE suggests it would readily interact with and permeate liposomal membranes, a hypothesis that underpins its design as a pro-drug for intracellular GSH delivery. smolecule.comcymitquimica.com
Artificial membrane systems are valuable tools for characterizing the permeability of drug candidates. The enhanced membrane permeability of GCEE due to its ethyl ester group is a key aspect of its function. smolecule.comasm.org This enhanced lipophilicity facilitates its transport across the plasma membrane. smolecule.commdpi.com While direct studies on GCEE with specific artificial membrane models are not detailed, the consistent observation of its ability to increase intracellular GSH levels across various cell types strongly supports its efficient membrane passage. nih.govnih.gov
Intracellular Accumulation Dynamics and Compartmentation
Once inside the cell, GCEE is rapidly hydrolyzed by intracellular esterases to form γ-glutamylcysteine and ethanol (B145695). smolecule.comresearchgate.net This newly formed γ-glutamylcysteine then serves as a direct substrate for glutathione synthetase, the second enzyme in the GSH biosynthesis pathway, leading to an increase in intracellular GSH levels. smolecule.comnih.gov This bypasses the rate-limiting step of GSH synthesis, which is the formation of γ-glutamylcysteine catalyzed by glutamate-cysteine ligase. smolecule.compsu.edu
Studies have shown that GCEE administration leads to a significant increase in intracellular GSH concentrations in various cell types, including neuronal cells, hepatocytes, and endothelial cells. nih.govnih.gov This elevated GSH can then be distributed to different cellular compartments, including the mitochondria, to protect against oxidative stress. frontiersin.org The ability of GCEE to increase GSH levels in the brain is particularly noteworthy, as it suggests the compound can cross the blood-brain barrier. mdpi.com
Table of Research Findings on GCEE Cellular Uptake and Effects:
| Finding | Cell/System Studied | Reference |
| GCEE increases intracellular glutathione (GSH) levels. | Human brain microvascular endothelial cells, Rodent brain | nih.gov |
| Ethyl ester moiety enhances lipophilicity and cellular uptake. | General principle | smolecule.comcymitquimica.com |
| GCEE is hydrolyzed intracellularly to γ-glutamylcysteine. | Isolated rat hepatocytes | mdpi.comnih.gov |
| Bypasses the feedback inhibition of γ-glutamylcysteine synthesis. | General principle | nih.gov |
| GCEE protects against oxidative stress. | Human brain microvascular endothelial cells, Rat hippocampal neurons | nih.govpsu.edu |
| GCEE can cross the blood-brain barrier. | Rodent models | mdpi.com |
Measurement of Intracellular Concentrations in Cell Lines
The efficacy of Glutamyl cysteine ethyl ester (GCEE) in elevating intracellular glutathione (GSH) levels has been demonstrated across various cell lines. The uptake and subsequent conversion of GCEE to GSH are typically quantified by measuring the change in intracellular GSH concentrations following treatment with GCEE.
In studies involving human brain microvascular endothelial cells (HBMECs), exposure to oxidative stress via hydrogen peroxide (H₂O₂) led to a depletion of intracellular GSH. nih.gov The addition of 750 µM GCEE was shown to restore these depleted GSH levels back to near-normal. nih.gov Similarly, in rat hepatocytes, GCEE was observed to increase GSH levels, an effect that was dose-dependently enhanced by the addition of glycine (B1666218), a precursor for GSH synthesis. nih.gov This suggests that glycine availability can influence the rate of GSH synthesis from the GCEE-derived γ-glutamylcysteine. nih.gov
Research on human monocytic THP-1 cells revealed that pretreatment with GCEE elevated the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox status. atsjournals.orgatsjournals.org In another study using the chronically HIV-1-infected human T-lymphocytic cell line H-9/IIIB, low concentrations of GCEE (200 to 400 μM) significantly repressed virus production without affecting cell viability, an effect linked to its role in modulating intracellular GSH. asm.org
The following table summarizes research findings on the impact of GCEE on intracellular concentrations in different cell lines.
Subcellular Localization Studies (e.g., Cytosol, Mitochondria)
The synthesis of glutathione (GSH) from its amino acid precursors occurs exclusively in the cytosol. nih.govmdpi.com As this compound (GCEE) serves as a prodrug to deliver γ-glutamylcysteine (γ-GC), its primary site of action begins in the cytosol where it is first hydrolyzed and then converted to GSH. mdpi.com
Under normal physiological conditions, the majority of cellular GSH, approximately 80-85%, resides in the cytosol. nih.gov A significant portion, around 10-15%, is compartmentalized within the mitochondria, with smaller amounts found in the endoplasmic reticulum and the nucleus. nih.gov Because mitochondria lack the enzymes necessary for GSH synthesis, they must import it from the cytosol. biorxiv.org This transport is mediated by specific carrier proteins in the mitochondrial membrane, such as those belonging to the SLC25 family. biorxiv.orgnih.gov
Studies have shown that GCEE exerts protective effects specifically on mitochondria. For example, in endothelial cells subjected to oxygen-glucose deprivation, GCEE was found to improve mitochondrial membrane potentials. nih.gov Further research has demonstrated that GCEE can protect mitochondria from oxidative stress induced by peroxynitrite. mdpi.com In vitro studies using isolated mitochondria have also indicated that γ-GC, the active product of GCEE hydrolysis, can directly substitute for GSH in its protective functions within the organelle. nih.gov This evidence strongly suggests that the administration of GCEE leads to an increased presence of its derivatives (γ-GC and subsequently synthesized GSH) within the mitochondrial compartment, where they contribute to mitochondrial function and antioxidant defense.
The following table outlines the primary subcellular locations relevant to GCEE's mechanism of action.
Metabolic Fate and Enzymatic Processing of Glutamyl Cysteine Ethyl Ester
Hydrolysis of the Ethyl Ester Moiety
The initial and critical step in the intracellular metabolism of GCEE is the hydrolysis of the ethyl ester bond. This modification is what grants GCEE its enhanced lipophilicity and cell permeability compared to its parent compound, γ-glutamylcysteine. cymitquimica.comsmolecule.com Once inside the cell, this ester group must be removed to release the biologically active dipeptide.
The conversion of GCEE to γ-glutamylcysteine is catalyzed by intracellular enzymes known as esterases. mdpi.comphysiology.org These enzymes are responsible for cleaving the ester bond, releasing ethanol (B145695) and the dipeptide γ-glutamylcysteine. smolecule.com This de-esterification is a common strategy for improving the bioavailability of therapeutic agents, and in the case of GCEE, it effectively delivers the direct precursor for the final step of glutathione (B108866) synthesis. mdpi.comnih.gov Studies on similar compounds, like N-acetylcysteine ethyl ester (NACET) and glutathione ethyl ester (GSHee), confirm that they are rapidly de-esterified intracellularly to their respective parent compounds. researchgate.netnih.gov In isolated rat hepatocytes, GCEE is readily transported into the cells and hydrolyzed to γ-GC by these esterases. mdpi.comnih.gov
Esterases are ubiquitously distributed throughout the cell, with activity found in various compartments, including the plasma and cytosol. nih.gov The specific type of esterase involved in GCEE hydrolysis, carboxylesterase, has been identified as playing a key role in elevating cellular cysteine levels from cysteine esters. physiology.org While the exact subcellular distribution for GCEE de-esterification is not exhaustively detailed in the literature, the rapid conversion suggests broad accessibility of the compound to these enzymes following its entry into the cell. The rapid hydrolysis ensures that the precursor molecule, γ-glutamylcysteine, is made available for subsequent metabolic processes within the cellular environment. mdpi.comresearchgate.net
Intracellular Cleavage of the Gamma-Glutamyl Bond
Following de-esterification, the resulting γ-glutamylcysteine dipeptide can be further metabolized. One significant pathway involves the cleavage of the gamma-glutamyl bond, which separates the glutamate (B1630785) and cysteine residues. This process is primarily mediated by the enzyme γ-glutamyltransferase (GGT).
Gamma-glutamyltransferase (GGT) is a key cell surface enzyme that catalyzes the cleavage of the γ-glutamyl bond in extracellular glutathione and other γ-glutamyl compounds. nih.govresearchgate.netresearchgate.net This action initiates their breakdown into constituent amino acids. researchgate.net GGT can catalyze two main types of reactions: hydrolysis, where the γ-glutamyl group is transferred to a water molecule to yield glutamate, and transpeptidation, where the γ-glutamyl group is transferred to an acceptor amino acid or peptide. nih.govfrontiersin.org In vivo, the hydrolysis reaction of GGT is predominant. nih.gov Following the action of GGT on larger molecules like glutathione S-conjugates, dipeptidases such as aminopeptidase (B13392206) N or cysteinylglycine (B43971) dipeptidase act to cleave the remaining cysteinylglycine bond. nih.gov
Table 1: Key Enzymes in the Metabolism of Glutamyl Cysteine Ethyl Ester and Related Compounds
| Enzyme | Action | Substrate(s) | Product(s) |
| Esterases (e.g., Carboxylesterase) | Hydrolyzes the ethyl ester bond. mdpi.comphysiology.org | This compound | γ-Glutamylcysteine, Ethanol smolecule.com |
| γ-Glutamyltransferase (GGT) | Cleaves the γ-glutamyl bond via hydrolysis or transpeptidation. nih.govfrontiersin.org | γ-Glutamylcysteine, Glutathione | Glutamate, Cysteine, γ-Glutamyl-amino acids nih.govresearchgate.net |
| Glutathione Synthetase (GS) | Forms the final peptide bond in glutathione synthesis. mdpi.comresearchgate.net | γ-Glutamylcysteine, Glycine (B1666218) | Glutathione (GSH) smolecule.com |
The enzymatic action of GGT follows a "ping-pong" mechanism where the γ-glutamyl group of the substrate first binds to the enzyme. nih.gov In human GGT1, specific residues within the active site, such as Gly-473 and Gly-474, form an oxyanion hole that facilitates the nucleophilic attack by the side-chain oxygen of Threonine-381 on the γ-glutamyl carbon of the substrate. nih.gov This forms a covalent acyl-enzyme intermediate and releases the first product (e.g., the cysteinyl moiety). nih.govnih.gov The rate-limiting step in the catalytic reaction is the subsequent hydrolysis of this acyl bond, which releases glutamate and regenerates the free enzyme. nih.gov Kinetic studies of γ-glutamylcysteine ligase (GCL), the enzyme for the reverse reaction (synthesis), show an absolute requirement for L-glutamate, L-cysteine, and ATP. nih.gov
Contribution of Cleavage Products to Downstream Metabolic Pathways
The primary metabolic significance of GCEE lies in its ability to efficiently deliver γ-glutamylcysteine into the cell. mdpi.com This dipeptide is the direct substrate for the second and final step of glutathione (GSH) synthesis. smolecule.comresearchgate.net
The synthesis of GSH occurs in two ATP-dependent steps catalyzed by cytosolic enzymes. mdpi.com
Step 1: Glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase, catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis and is subject to feedback inhibition by GSH itself. nih.govresearchgate.netunisi.it
Step 2: Glutathione synthetase (GS) catalyzes the ligation of glycine to the C-terminal of γ-glutamylcysteine, forming glutathione. mdpi.comsmolecule.com
By providing γ-glutamylcysteine directly, GCEE administration bypasses the rate-limiting and feedback-inhibited first step. uky.edugoogle.com This leads to a significant upregulation of intracellular GSH levels, thereby enhancing the cell's antioxidant capacity and ability to protect against oxidative stress. uky.edumdpi.com The cleavage products of GGT action, glutamate and cysteine, can also be re-utilized by the cell for de novo synthesis of γ-glutamylcysteine, feeding back into the GSH synthesis pathway. mdpi.com
Release of Cysteine and its Utilization
Once inside the cell, this compound undergoes rapid enzymatic processing. The primary metabolic event is the hydrolysis of the ethyl ester bond, a reaction catalyzed by intracellular esterases. This process releases γ-glutamylcysteine (γ-GC) and ethanol. smolecule.com The liberated γ-GC then serves as a direct substrate for the second and final enzyme in the glutathione synthesis pathway, glutathione synthetase (GS). nih.govsmolecule.commdpi.com
This pathway bypasses the first and rate-limiting step of de novo glutathione synthesis, which is the ligation of glutamate and cysteine by the enzyme glutamate-cysteine ligase (GCL). mdpi.comunisi.it The activity of GCL is tightly regulated by feedback inhibition from glutathione itself and is often limited by the low intracellular availability of cysteine. nih.govuky.eduunisi.it By delivering γ-GC directly, GCEE circumvents this regulatory bottleneck, providing the necessary cysteine precursor for robust glutathione production. nih.govuky.edu
The newly synthesized glutathione, derived from the cysteine provided by GCEE, is then integrated into the cell's antioxidant defense system. Research has consistently demonstrated that administration of GCEE leads to a significant elevation of intracellular glutathione levels in various tissues, including the brain, liver, and in endothelial cells. nih.govkarger.comnih.gov This enhanced glutathione pool is utilized by several key antioxidant enzymes. For instance, studies in models of traumatic brain injury have shown that GCEE treatment increases the activity of glutathione reductase and glutathione peroxidase. mdpi.com Glutathione reductase is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), while glutathione peroxidase uses GSH to neutralize harmful reactive oxygen species like hydrogen peroxide. uky.edumdpi.com
The table below summarizes the key enzymatic steps in the metabolism of this compound and subsequent glutathione synthesis.
Table 1: Enzymatic Processing of this compound| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |
|---|---|---|---|---|
| 1 | This compound | Intracellular Esterases | γ-Glutamylcysteine + Ethanol | Cytosol |
| 2 | γ-Glutamylcysteine + Glycine | Glutathione Synthetase (GS) | Glutathione (GSH) + ADP + Pi | Cytosol |
Research findings have quantified the impact of GCEE on glutathione-related enzyme activity, particularly in the context of oxidative stress.
Table 2: Effect of GCEE Treatment on Glutathione-Related Enzyme Activity in Traumatic Brain Injury Model
| Enzyme | Time Post-Injury | % Increase in Activity (GCEE vs. Saline) | Statistical Significance (p-value) |
|---|---|---|---|
| Glutathione Reductase | 60 min | 40% | < 0.05 mdpi.com |
| Glutathione Peroxidase | 60 min | 12% | < 0.001 mdpi.com |
These findings underscore that the cysteine released from GCEE is effectively utilized not only for synthesizing new glutathione but also for supporting the function of the broader enzymatic machinery that relies on glutathione to protect the cell from oxidative damage. mdpi.com
Fate of Glutamate and its Metabolic Integration
The glutamate moiety of this compound is delivered to the cell as part of the γ-glutamylcysteine dipeptide. smolecule.com Unlike the cysteine component, which bypasses its initial enzymatic step, the glutamate is directly channeled into the final stage of glutathione synthesis.
Upon the action of glutathione synthetase, the entire γ-glutamylcysteine molecule, including the glutamate residue, is ligated with glycine to form the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). nih.govmdpi.com Therefore, the primary and immediate metabolic fate of the glutamate derived from GCEE is its incorporation into the cellular glutathione pool.
This newly formed glutathione becomes part of the γ-glutamyl cycle, a six-enzyme pathway responsible for both the synthesis and degradation of glutathione, as well as the transport of certain amino acids across the cell membrane. researchgate.net While GCEE circumvents the initial synthesis step, the glutamate it carries becomes an integral part of this cycle. If the glutathione molecule is later catabolized by γ-glutamyl transpeptidase and other peptidases, its constituent amino acids—glutamate, cysteine, and glycine—are released and can be reutilized for subsequent rounds of glutathione synthesis or other metabolic pathways. researchgate.net
Under certain pathological conditions, such as cysteine starvation, intracellular glutamate can accumulate, which can have cytotoxic effects. biorxiv.org By providing glutamate in the form of γ-glutamylcysteine, GCEE ensures that the glutamate is efficiently consumed in the glutathione synthetase reaction, preventing its potential accumulation as a free amino acid. biorxiv.org This directed utilization ensures that the glutamate component of GCEE is seamlessly integrated into the cell's primary antioxidant defense system without perturbing the delicate balance of intracellular amino acid concentrations. mdpi.com
Role of Glutamyl Cysteine Ethyl Ester in Glutathione Homeostasis and Redox Regulation
Precursor Role in Glutathione (B108866) Synthesis Pathways
GCEE serves as a pro-drug for γ-GC, efficiently delivering this key substrate into cells to bolster the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process, and the availability of its constituent amino acids, particularly cysteine, is a critical rate-limiting factor.
The synthesis of GSH is initiated by the enzyme gamma-glutamylcysteine (B196262) synthetase (GCS), also known as glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-GC from glutamate (B1630785) and cysteine. This initial step is the primary rate-limiting reaction in the entire GSH synthesis pathway. Glutathione itself acts as a feedback inhibitor of GCS, thus regulating its own production. GCEE, once inside the cell, is hydrolyzed to release γ-GC. This γ-GC can then be utilized by the second enzyme in the pathway, glutathione synthetase (GS), which adds a glycine (B1666218) molecule to form glutathione. By providing a direct source of γ-GC, GCEE effectively bypasses the GCS-catalyzed step and its associated feedback inhibition by GSH. nih.govnih.gov This allows for a sustained and elevated production of glutathione, even in the presence of high intracellular GSH levels. nih.gov
The availability of cysteine is a major determinant of the rate of GSH synthesis. nih.gov GCEE circumvents this limitation by directly supplying γ-glutamylcysteine, the product of the reaction that requires cysteine. nih.govuky.edu This is particularly significant under conditions of oxidative stress where cysteine may be depleted or its uptake impaired. By delivering the dipeptide precursor, GCEE ensures that the subsequent step of glutathione synthesis can proceed without being constrained by the availability of the initial amino acid substrates for GCS. nih.gov
Impact on Intracellular Glutathione Pools
The administration of GCEE has been shown to have a significant impact on the size and composition of the intracellular glutathione pool, which is crucial for maintaining cellular redox balance and protecting against oxidative damage.
Numerous studies have demonstrated that GCEE is effective in elevating the total intracellular glutathione levels (both the reduced form, GSH, and the oxidized form, glutathione disulfide or GSSG). For instance, in primary neuronal cultures, the addition of GCEE resulted in an elevated mean cellular GSH level compared to untreated controls. uky.edu Furthermore, when endogenous GSH synthesis was inhibited by buthionine sulfoximine (B86345) (BSO), which blocks GCS, GCEE was able to restore total cellular GSH to control levels. uky.edu This highlights its ability to replenish glutathione pools independently of the primary rate-limiting enzyme. Similarly, in human brain microvascular endothelial cells subjected to oxidative injury with hydrogen peroxide, GCEE treatment restored intracellular GSH levels to 98% of those in uninjured cells. nih.gov In vivo studies have also confirmed the efficacy of GCEE in boosting GSH levels in various tissues, including the brain, liver, and heart. nih.govnih.govnih.gov
| Experimental Model | Condition | GCEE Treatment | Outcome on Total GSH Levels | Reference |
|---|---|---|---|---|
| Primary Neuronal Culture | Inhibition of GCS with BSO | Addition of GCEE | Restored total cellular GSH to control levels. | uky.edu |
| Human Brain Microvascular Endothelial Cells | Oxidative injury with H₂O₂ | 750µM GCEE | Preserved GSH levels to 98% of un-injured cells. | nih.gov |
| Rat Liver | Cyclophosphamide-induced toxicity | Pretreatment with GCEE | Prevented the depletion of GSH. | nih.gov |
Investigating Effects on Cellular Redox State Indicators
The impact of GCEE on the cellular redox environment extends beyond just the glutathione pool. Its ability to bolster GSH levels leads to a reduction in various markers of oxidative stress. In human brain microvascular endothelial cells exposed to hydrogen peroxide, GCEE significantly reduced the formation of reactive oxygen species (ROS). nih.gov Moreover, in an in vivo model of traumatic brain injury, GCEE administration led to decreased levels of protein carbonyls and 3-nitrotyrosine, which are markers of protein oxidation and nitration, respectively. nih.gov Studies have also shown that GCEE can mitigate mitochondrial dysfunction induced by oxygen-glucose deprivation, a condition that severely impacts the cellular redox state. nih.gov
| Experimental Model | Condition | Redox State Indicator | Effect of GCEE | Reference |
|---|---|---|---|---|
| Human Brain Microvascular Endothelial Cells | Oxidative injury with H₂O₂ | Reactive Oxygen Species (ROS) | Significantly reduced ROS formation. | nih.gov |
| Rat Model of Traumatic Brain Injury | Traumatic Brain Injury | Protein Carbonyls | Significantly decreased levels. | nih.gov |
| Rat Model of Traumatic Brain Injury | Traumatic Brain Injury | 3-Nitrotyrosine | Significantly decreased levels. | nih.gov |
| Human Brain Microvascular Endothelial Cells | Oxygen-Glucose Deprivation | Mitochondrial Membrane Potential | Ameliorated disruption of mitochondrial membrane potentials. | nih.gov |
Assessment of Reactive Oxygen Species (ROS) Levels
Glutamyl cysteine ethyl ester (GCEE) has been shown to play a significant role in mitigating the cellular accumulation of reactive oxygen species (ROS), highly reactive molecules that can cause extensive damage to cells. By serving as a direct precursor to γ-glutamylcysteine and subsequently glutathione (GSH), GCEE effectively bolsters the cell's antioxidant capacity.
Research has demonstrated the efficacy of GCEE in reducing ROS levels across various experimental models of oxidative stress. In one study involving human brain microvascular endothelial cells, oxidative stress induced by hydrogen peroxide (H₂O₂) led to a rapid, twofold increase in ROS formation. The addition of GCEE successfully reduced the level of ROS formation back to baseline. nih.gov This intervention highlights GCEE's ability to restore redox balance in cerebrovascular cells under oxidative attack. nih.gov
Furthermore, GCEE's protective effects extend to mitigating the downstream consequences of elevated ROS, such as damage to cellular macromolecules. In models of traumatic brain injury, treatment with GCEE was found to lower the levels of protein oxidation, a direct marker of ROS-induced damage. eku.edu By decreasing the presence of these harmful reactive species, GCEE helps protect essential proteins from oxidative damage that would otherwise impair their function. eku.edu
The table below summarizes key findings on the effect of GCEE on ROS levels from experimental studies.
| Experimental Model | Stress Inducer | Key Findings | Reference |
| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (H₂O₂) | GCEE reduced ROS formation to baseline levels. | nih.gov |
| Rat Model of Traumatic Brain Injury | Mechanical Injury | GCEE treatment led to less protein oxidation compared to saline control. | eku.edu |
| Primary Neuronal Culture | Amyloid beta (1-42) peptide | GCEE-mediated increase in GSH protected neurons against protein oxidation. | uky.edu |
Modulation of Antioxidant Enzyme Activities (e.g., GPx, GR)
The antioxidant function of glutathione is critically dependent on the activity of related enzymes, particularly Glutathione Peroxidase (GPx). This enzyme catalyzes the reduction of harmful hydroperoxides by using glutathione as a reducing agent. This compound (GCEE) enhances cellular defense mechanisms not only by increasing the substrate for GPx (glutathione) but also by positively influencing the activity of the enzyme itself.
In a study investigating cyclophosphamide-induced hepatotoxicity, the toxic agent caused a significant suppression of the liver's natural antioxidant defenses, including the activity of GPx. nih.gov Pre-treatment with GCEE was shown to prevent this decline, effectively preserving the functional capacity of GPx. nih.gov By maintaining the activity of this crucial enzyme, GCEE ensures the efficient neutralization of peroxides, thereby protecting the liver from oxidative damage. nih.gov
This protective effect underscores a key aspect of GCEE's mechanism: it supports both the non-enzymatic (as a direct ROS scavenger via GSH) and the enzymatic pathways of antioxidant defense. The preservation of GPx activity is vital for cellular redox homeostasis, as this enzyme is a primary line of defense against lipid peroxidation and other forms of oxidative damage.
The following table details the observed effects of GCEE on the activity of key antioxidant enzymes in a preclinical model.
| Experimental Model | Toxin/Stress Inducer | Effect on GPx Activity | Outcome | Reference |
| Rat Liver | Cyclophosphamide | Prevented the toxin-induced suppression of GPx activity. | Enhanced enzymatic antioxidant defenses and protected against hepatotoxicity. | nih.gov |
Interplay with Other Sulfur-Containing Metabolites
Cysteine and Cystine Pathways
The synthesis of glutathione is a two-step enzymatic process that is highly dependent on the availability of the sulfur-containing amino acid, cysteine. The first and often rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by the enzyme γ-glutamylcysteine synthetase.
This compound intervenes in this pathway in a unique manner. As a stabilized, cell-permeable form of γ-glutamylcysteine, GCEE bypasses this initial, regulated step. This is particularly significant under conditions where cysteine availability is limited or when the activity of γ-glutamylcysteine synthetase is impaired. Research has shown that even when this key enzyme is inhibited by buthionine sulfoximine, leading to a near-total depletion of cellular GSH, the addition of GCEE can restore GSH levels back to that of controls. uky.edu
This demonstrates that GCEE provides the direct substrate for the second enzyme in the pathway, glutathione synthetase, which then adds a glycine molecule to form glutathione. By circumventing the need for de novo synthesis of γ-glutamylcysteine, GCEE ensures that glutathione production can proceed even when the upstream supply of cysteine is compromised, thereby uncoupling GSH synthesis from the constraints of cysteine transport and metabolism.
Methionine Cycle Interactions
The methionine cycle is a central metabolic pathway that provides methyl groups for numerous biochemical reactions and is intricately linked to the synthesis of sulfur-containing compounds, including cysteine. Through a series of reactions, methionine is converted to S-adenosylmethionine (SAM) and subsequently to homocysteine. Homocysteine stands at a critical metabolic branch point where it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted into cystathionine (B15957) and then cysteine.
The transsulfuration pathway is a primary source of endogenous cysteine for glutathione synthesis. When there is a high demand for glutathione, such as during significant oxidative stress, there is a corresponding increase in the metabolic flux through the methionine cycle and the transsulfuration pathway to produce the necessary cysteine.
Mechanistic Studies in Cellular and Subcellular Research Models
In Vitro Cellular Models for Investigating Biochemical Effects
In vitro cell culture systems are fundamental for dissecting the specific molecular pathways affected by GCEE. These models offer controlled environments to study the compound's ability to protect against various insults, such as oxidative stress and metabolic disruption.
Immortalized cell lines provide a consistent and reproducible platform for mechanistic studies. Research has employed a human brain microvascular endothelial cell line to explore the cytoprotective actions of GCEE against oxidative and metabolic injury. nih.goveku.edu In one key study, cells were subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) or metabolic stress through oxygen-glucose deprivation (OGD). nih.goveku.edu
The addition of GCEE demonstrated significant protective effects. It markedly reduced the formation of reactive oxygen species (ROS) and restored intracellular glutathione (B108866) levels that were depleted by H₂O₂ exposure. nih.goveku.edu Furthermore, GCEE treatment decreased endothelial cell death during both H₂O₂-mediated injury and after OGD. nih.goveku.edu Mechanistically, GCEE was shown to ameliorate the disruption of mitochondrial membrane potentials caused by OGD, highlighting its role in preserving mitochondrial integrity during metabolic stress. nih.goveku.edu
| Experimental Stressor | Key Pathological Effect | Observed Effect of GCEE Treatment |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Increased ROS formation, depleted GSH, increased cell death | Significantly reduced ROS formation, restored GSH levels, decreased cell death |
| Oxygen-Glucose Deprivation (OGD) | Disrupted mitochondrial membrane potential, increased cell death | Ameliorated mitochondrial disruption, significantly decreased cell death |
Primary cells, being derived directly from living tissue, offer a model that more closely represents the physiological state of cells in vivo. The efficacy of GCEE in boosting GSH levels has been demonstrated in primary cultured hepatocytes from mice. nih.gov These studies showed that GCEE is effective at increasing intracellular glutathione concentrations. nih.gov
In a separate model using isolated rat hepatocytes, GCEE was shown to prevent immunological cell injury induced by an anti-rat liver plasma membrane antiserum. nih.gov Treatment with GCEE prevented the release of transaminases (an indicator of cell damage), counteracted the decrease in GSH content, and inhibited the activation of phospholipase A2 and subsequent increases in intracellular calcium and lipid peroxides. nih.gov These findings suggest GCEE protects against immune-mediated cell membrane damage by maintaining intracellular GSH levels. nih.gov
Furthermore, studies on primary neuronal cultures have shown that GCEE can cross the plasma membrane and protect against beta-amyloid toxicity, a pathological hallmark of Alzheimer's disease. nih.gov
| Time After GCEE Addition | Relative Cellular Glutathione Level (Control = 100) |
|---|---|
| 0 hours | 100 |
| 4 hours | 145 |
| 8 hours | 160 |
| 12 hours | 175 |
To better replicate the complex microenvironment of tissues, researchers have developed co-culture and three-dimensional (3D) cell culture models. These advanced systems allow for the study of cell-cell interactions and more accurately mimic the structural and functional characteristics of native tissue. mdpi.com
While direct studies of GCEE in these specific models are not widely reported, sophisticated 3D models have been used to study related compounds and pathways. For instance, a 3D-differentiated airway model using primary human bronchial cells from cystic fibrosis (CF) donors has been employed to investigate therapies targeting glutathione deficiency. researchgate.net In this air-liquid interface (ALI) culture system, the administration of γ-glutamylcysteine (GGC), the direct precursor to GSH, was shown to increase total intracellular glutathione levels and protect cells from damage induced by lipopolysaccharide (LPS). researchgate.net Such models provide a promising platform for evaluating the efficacy of GSH-modulating prodrugs like GCEE in a more physiologically relevant context. researchgate.net
Ex Vivo Organ and Tissue Slice Models
Ex vivo models, which involve the use of organs or tissues outside of the body, serve as a critical bridge between in vitro cell culture and in vivo animal studies. They preserve the native tissue architecture and cellular heterogeneity, offering a unique system to study organ-level physiology and response to chemical compounds.
While comprehensive studies detailing the use of continuously perfused organ systems for GCEE evaluation are limited, research on isolated organs following in vivo treatment provides valuable insights. A study on ischemia-reperfusion-induced liver injury in rats utilized an ex vivo approach where livers were isolated after the animals were pretreated with GCEE. nih.gov
The results demonstrated that GCEE administration mitigated post-ischemic liver injury. nih.gov Specifically, it improved the recovery of mitochondrial function and maintained tissue glutathione concentrations in the isolated liver tissue following the ischemic event. nih.gov Furthermore, GCEE treatment reduced the leakage of liver enzymes and the concentration of lipid peroxides after reperfusion, indicating a protective effect on the whole organ. nih.gov
| Parameter Measured | Observation in GCEE-Treated Group |
|---|---|
| Mitochondrial Function Recovery | Improved |
| Tissue Glutathione (GSH) Concentration | Maintained |
| Liver Enzyme Leakage (AST, ALT, LDH) | Mitigated |
| Lipid Peroxide Concentration | Mitigated |
Precision-cut tissue slices (PCLS), most commonly precision-cut liver slices (PCLS), are an ex vivo model that preserves the 3D structure and cellular diversity of the original organ. alspi.com This technique allows for the maintenance of cell-cell and cell-matrix interactions, making it a reliable tool for studying liver disease and xenobiotic metabolism. alspi.com The application of the PCLS model for the direct investigation of Glutamyl Cysteine Ethyl Ester has not been extensively reported in the scientific literature. However, the PCLS platform is well-suited for studying pathways related to oxidative stress and cellular protection, representing a valuable potential model for future mechanistic studies of GCEE and other glutathione precursors.
Mechanistic Probes and Inhibitors in Research
The study of this compound (GCEE) in cellular and subcellular models often employs specific inhibitors to elucidate its mechanisms of action, particularly concerning its role in glutathione (GSH) synthesis and its cellular uptake. By selectively blocking enzymatic or transport pathways, researchers can confirm the distinct advantages of GCEE as a GSH precursor.
Use of Enzyme Inhibitors (e.g., Buthionine Sulfoximine)
A primary tool used in mechanistic studies involving GCEE is L-buthionine-S,R-sulfoximine (BSO). BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of GSH: the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. By inhibiting GCS, BSO effectively depletes intracellular GSH stores, inducing a state of oxidative stress and making cells more susceptible to damage. acs.org
The use of BSO is crucial for demonstrating the efficacy of GCEE as a GSH delivery agent. Since GCEE is the ethyl ester of γ-glutamylcysteine, it provides the direct substrate for the second enzyme in the GSH synthesis pathway, glutathione synthetase (GS). Therefore, GCEE can bypass the BSO-induced enzymatic block. Studies have shown that in BSO-treated cellular systems, where GSH levels are significantly diminished, the administration of GCEE or its analogs like glutathione monoethyl ester (GME) effectively restores intracellular GSH levels. nih.govnih.gov This experimental approach confirms that GCEE is readily taken up by cells, hydrolyzed by intracellular esterases to γ-glutamylcysteine, and subsequently converted to GSH, thereby circumventing the inhibited GCS step. nih.gov This methodology has been pivotal in establishing GCEE as an effective agent for replenishing GSH under conditions where de novo synthesis from cysteine is compromised.
Application of Specific Transporter Inhibitors
The cellular uptake of the precursors for GSH synthesis, particularly cysteine and its oxidized form cystine, is mediated by specific membrane transport systems. The primary transporters involved are the excitatory amino acid transporters (EAATs) for cysteine and the cystine/glutamate antiporter (system xc−) for cystine. nih.govnih.govnih.gov The ethyl ester moiety of GCEE is designed to increase its lipophilicity, allowing it to permeate cell membranes more readily and largely bypass the reliance on these specific amino acid transporters. nih.gov
In research, this mechanism can be probed by using inhibitors of these transport systems.
System xc- Inhibitors : Compounds like sulfasalazine (B1682708) can inhibit system xc-, blocking the uptake of cystine and thereby limiting the substrate available for GSH synthesis. nih.govfrontiersin.org
EAAT Inhibitors : A variety of inhibitors exist for EAATs, such as DL-TBOA (a non-transportable inhibitor of EAAT1-3) and dihydrokainate (a selective inhibitor for EAAT2). nih.govmedchemexpress.com Inhibition of these transporters can reduce neuronal cysteine uptake and subsequent GSH synthesis. nih.gov
The use of GCEE in experimental models where these transporters are inhibited or genetically knocked down can demonstrate its alternative route of entry. By providing a cell-permeant form of γ-glutamylcysteine, GCEE ensures that the downstream synthesis of GSH can proceed even when the primary pathways for cysteine and cystine uptake are compromised. This is a significant mechanistic advantage, particularly in pathological conditions where the expression or function of these transporters may be impaired. nih.govnih.gov While the existence of a specific transporter for γ-glutamylcysteine has been postulated, the primary mechanism of GCEE uptake is considered to be its enhanced membrane permeability. nih.gov
Gene Expression and Protein Regulation Studies
Research into this compound extends to its effects on gene and protein expression, providing insight into its downstream cellular impacts beyond direct antioxidant replenishment. These studies utilize transcriptomic and proteomic approaches to map the molecular changes induced by GCEE.
Transcriptomic Analysis (e.g., RNA-seq, RT-qPCR)
Transcriptomic analyses are employed to investigate how GCEE modulates the expression of genes at the mRNA level. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) allow for the precise quantification of specific gene transcripts, while RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome. nih.govresearchgate.net
Studies have demonstrated that GCEE can significantly alter the expression of genes involved in inflammation and oxidative stress. For example, in a rat model of cyclophosphamide-induced hepatotoxicity, pretreatment with GCEE was found to downregulate the mRNA expression of key pro-inflammatory mediators. Specifically, the expression of nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS) was significantly decreased in the liver tissue of GCEE-treated rats. frontiersin.orgnih.gov These findings indicate that GCEE's protective effects are mediated not only by replenishing GSH but also by transcriptionally repressing inflammatory pathways.
| Gene | Research Model | Analytical Method | Observed Effect of GCEE | Reference |
|---|---|---|---|---|
| NF-κB (Nuclear factor-kappa B) | Cyclophosphamide-induced rats (liver) | RT-qPCR | Significant downregulation | frontiersin.orgnih.gov |
| iNOS (Inducible nitric oxide synthase) | Cyclophosphamide-induced rats (liver) | RT-qPCR | Significant downregulation | nih.gov |
Proteomic Profiling (e.g., Western Blot, Mass Spectrometry)
Proteomic studies complement transcriptomic data by examining the effects of GCEE at the protein level. These analyses can confirm whether changes in mRNA translate to corresponding changes in protein expression and can also identify post-translational modifications regulated by GSH status.
Western Blotting is a widely used technique to detect and quantify specific proteins. Research has utilized Western blots to confirm that the GCEE-induced downregulation of NF-κB mRNA is mirrored by a significant decrease in NF-κB protein levels. nih.gov Similarly, in studies of peroxynitrite-induced cellular injury, Western blotting was used to detect the formation of nitrotyrosine, a marker of protein damage. Treatment with glutathione ethyl ester was shown to attenuate this damage, indicating a protective effect at the protein level. aups.org.au
Mass Spectrometry (MS) offers a high-throughput approach for identifying and quantifying thousands of proteins within a cell or tissue, providing a global profile of the proteome. nih.gov MS-based proteomics can be used to assess broad changes in cellular pathways in response to GCEE. Furthermore, advanced MS techniques are instrumental in studying S-glutathionylation, a reversible post-translational modification where GSH is added to cysteine residues on proteins. nih.gov This modification can alter protein function, localization, and activity. By increasing the intracellular pool of GSH, GCEE can influence the S-glutathionylation status of a wide range of proteins, thereby regulating cellular processes such as signaling, metabolism, and apoptosis.
| Protein/Modification | Research Model | Analytical Method | Observed Effect of GCEE/Analog | Reference |
|---|---|---|---|---|
| NF-κB (Nuclear factor-kappa B) | Cyclophosphamide-induced rats (liver) | Western Blot | Significant decrease in protein expression | nih.gov |
| Nitrotyrosine Formation | Human umbilical vein endothelial cells | Western Blot | Attenuated by glutathione ethyl ester | aups.org.au |
| Global Proteome | Differentiated airway epithelium | LC-MS/MS | Altered in response to γ-glutamylcysteine treatment |
Analytical Methodologies for Research on Glutamyl Cysteine Ethyl Ester and Its Metabolites
Quantitative Determination in Biological Matrices (Research Samples)
Accurate quantification of GCEE and its related thiols in biological samples is challenging due to their high polarity, susceptibility to oxidation, and often low endogenous concentrations. researchgate.netuni-regensburg.de Several advanced analytical techniques have been developed to address these issues.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of GCEE and its metabolites. uni-regensburg.de It offers unparalleled sensitivity and specificity, allowing for the direct detection and quantification of target analytes in complex mixtures with minimal sample cleanup. uni-regensburg.de The combination of chromatographic separation with mass analysis enables the differentiation of structurally similar compounds. uni-regensburg.denih.gov
In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph, where the compounds are separated on a column, often a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column. researchgate.netlcms.cz The separated analytes then enter the mass spectrometer, where they are ionized, and specific parent ions are selected and fragmented. The resulting fragment ions are detected, providing a highly specific signal for quantification. The use of multiple reaction monitoring (MRM) enhances the selectivity and sensitivity of the assay. lcms.cz To correct for matrix effects and variations in sample processing, stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled analytes, are frequently employed to ensure the accuracy of quantification. nih.govumich.eduresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used alternative for quantifying thiols. researchgate.net However, GCEE and its metabolites like γ-glutamylcysteine and glutathione (B108866) lack a native chromophore or fluorophore, making direct detection by these methods difficult. researchgate.net To overcome this limitation, a pre-column or post-column derivatization step is employed, where the thiol group of the analyte is reacted with a labeling agent to form a product that is readily detectable. semanticscholar.orgmdpi.com
Several derivatizing reagents are used for this purpose. Monobromobimane (B13751) (MBB) reacts with thiols to form highly fluorescent derivatives, enabling sensitive detection. mdpi.com Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of the analytes in the presence of a thiol to yield fluorescent isoindole derivatives. semanticscholar.org The choice of reagent depends on the specific analytes and the desired sensitivity. This approach has been successfully applied to determine the content of γ-glutamylcysteine and other thiols in various biological samples, including plant tissues. mdpi.com
| Derivatizing Reagent | Abbreviation | Detection Method | Reference |
|---|---|---|---|
| Monobromobimane | MBB | Fluorescence | mdpi.com |
| o-Phthalaldehyde | OPA | Fluorescence | semanticscholar.org |
| Ethacrynic Acid | EA | Ultraviolet (UV) | nih.gov |
| N-ethylmaleimide | NEM | Ultraviolet (UV) | |
| Dansyl Chloride | - | Fluorescence | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used in metabolomics to obtain a comprehensive profile of metabolites in a biological sample. While less sensitive than MS-based methods, NMR provides detailed structural information and is highly quantitative without the need for identical internal standards. For research on GCEE, ¹H-NMR can be used to track the metabolic fate of the ester by identifying and quantifying the parent compound and its downstream metabolites, including γ-glutamylcysteine and glutathione. The technique relies on the distinct resonance frequencies of atomic nuclei in a magnetic field, providing a unique spectral fingerprint for each metabolite. This allows for the simultaneous measurement of multiple compounds, offering a snapshot of the metabolic state of the cells or tissues following GCEE administration.
Sample Preparation Techniques for Research Analysis
The quality and accuracy of analytical results are highly dependent on the sample preparation process. uni-regensburg.de The primary goals are to efficiently extract the analytes of interest, remove interfering substances like proteins and lipids, and prevent the degradation or artificial oxidation of the target compounds, particularly the reactive thiol groups. uni-regensburg.deresearchgate.net
The extraction of GCEE and its metabolites from biological matrices is a critical first step. For tissue samples, the process typically begins with rapid homogenization in a cold buffer to quench metabolic activity. mdpi.comnih.gov Common buffers include phosphate-buffered saline (PBS). nih.gov To lyse cells and release intracellular contents, methods such as sonication, freeze-thaw cycles, or the use of lysing matrices are employed. researchgate.netmdpi.com
Following homogenization or cell lysis, proteins must be removed as they can interfere with chromatographic analysis and damage analytical columns. This is typically achieved by precipitation with an acid, such as sulfosalicylic acid (SSA) or perchloric acid, or an organic solvent like acetonitrile. researchgate.netresearchgate.net After precipitation, the sample is centrifuged, and the clear supernatant containing the analytes is collected for analysis. researchgate.net It is imperative to handle samples quickly and at low temperatures throughout the procedure to minimize the auto-oxidation of thiols like γ-glutamylcysteine and glutathione. uni-regensburg.demsu.edu
Derivatization is a key step in many HPLC-based methods to enhance the detection of thiols. mdpi.com The protocols are designed to be rapid, efficient, and produce stable derivatives.
A frequently used protocol involves the alkylation of the thiol group. For instance, N-ethylmaleimide (NEM) can be added to the sample immediately after collection to form stable thioether adducts. This step effectively protects the thiol group from oxidation during subsequent sample processing steps like deproteination.
For fluorescence-based detection, automated pre-column derivatization with reagents like monobromobimane (MBB) has been developed. mdpi.com In a typical automated procedure, a small volume of the sample extract is mixed with a buffer solution (e.g., EPPS buffer at pH 9.0) and the MBB reagent within the autosampler. mdpi.com The reaction is allowed to proceed for a short, optimized time (e.g., 7.5 minutes) before the derivatized sample is automatically injected into the HPLC column for separation and analysis. mdpi.com This automated approach improves reproducibility and sample throughput. mdpi.com
Method Validation in Research Contexts (e.g., linearity, sensitivity)
The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For glutamyl cysteine ethyl ester and its metabolites, method validation demonstrates that the chosen analytical procedure is suitable for its intended purpose. Key parameters evaluated during method validation include linearity, sensitivity, accuracy, precision, and specificity. These parameters ensure that the method can accurately quantify the analyte within a specific range and in the presence of other components in the sample matrix.
While specific validation data for this compound is not extensively detailed in publicly available literature, the principles of method validation can be illustrated using data from closely related compounds, such as N-acetyl-l-cysteine ethyl ester (NACET) and glutathione (GSH). mdpi.comfda.govaustinpublishinggroup.com The analytical techniques and validation parameters for these compounds are analogous to what would be expected for this compound due to their structural and chemical similarities.
Calibration Curve Generation
A calibration curve is essential for determining the concentration of an analyte in a sample. It is generated by plotting the analytical signal (e.g., peak area in chromatography, absorbance in spectrophotometry) versus the known concentration of a series of standards. The linearity of this curve is a crucial parameter, indicating that the response of the analytical method is directly proportional to the concentration of the analyte over a given range.
For compounds similar to this compound, such as NACET, spectrophotometric methods have been developed and validated. mdpi.com In one such method, calibration curves were generated by measuring the absorbance of a colored complex formed after the reduction of a Cu(II)-ligand complex by the analyte. mdpi.comnih.gov The linearity of the method was assessed by preparing standard solutions at different concentrations and plotting the absorbance against the concentration. The resulting data is typically analyzed using linear regression to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship. mdpi.com
For instance, in the analysis of NACET using different ligands, linear calibration curves were consistently achieved. mdpi.comnih.gov The data in the table below illustrates typical linearity ranges observed for these analogous compounds, which would be similar to what is expected for this compound.
Table 1: Illustrative Linearity Data for an Analogous Compound (NACET) using Spectrophotometry with Different Ligands
| Ligand | Concentration Range (mol L⁻¹) |
|---|---|
| Neocuproine (NCN) | 2.0 × 10⁻⁶ to 2.0 × 10⁻⁴ |
| Bicinchoninic acid (BCA) | 2.0 × 10⁻⁶ to 1.0 × 10⁻⁴ |
| Bathocuproine disulfonic acid (BCS) | 6.0 × 10⁻⁷ to 1.2 × 10⁻⁴ |
This table presents data for N-acetyl-l-cysteine ethyl ester (NACET), a compound structurally and functionally similar to this compound, to illustrate typical linearity ranges in analytical method validation. mdpi.comnih.gov
Similarly, for the analysis of glutathione (GSH), a metabolite of this compound, RP-HPLC methods have shown linearity over a concentration range of 10-200 μg/mL with a coefficient of determination (r²) of 0.9994. austinpublishinggroup.com
Limit of Detection and Quantification Assessment
The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. fda.gov
These values are crucial for determining the applicability of a method for analyzing samples with very low concentrations of the analyte. The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
For methods analyzing related thiol-containing esters, the LOD and LOQ are important indicators of the method's sensitivity. The table below provides an example of LOD and LOQ values obtained during the validation of a spectrophotometric method for NACET. These values demonstrate the high sensitivity that can be achieved, which would be a key consideration in the analysis of this compound and its metabolites in biological matrices where concentrations may be low.
Table 2: Illustrative Sensitivity Data for an Analogous Compound (NACET)
| Parameter | Neocuproine (NCN) | Bicinchoninic acid (BCA) | Bathocuproine disulfonic acid (BCS) |
|---|---|---|---|
| Limit of Detection (LOD) (mol L⁻¹) | 6.0 × 10⁻⁷ | 5.0 × 10⁻⁷ | 2.0 × 10⁻⁷ |
| Limit of Quantification (LOQ) (mol L⁻¹) | 2.0 × 10⁻⁶ | 1.8 × 10⁻⁶ | 6.0 × 10⁻⁷ |
This table presents data for N-acetyl-l-cysteine ethyl ester (NACET), a compound structurally and functionally similar to this compound, to illustrate typical limits of detection and quantification in analytical method validation. researchgate.net
For the HPLC analysis of glutathione, the LOD and LOQ were found to be 20.7 μg/mL and 69.24 μg/mL, respectively. austinpublishinggroup.com These examples underscore the importance of establishing the sensitivity of an analytical method to ensure it is fit for its intended research purpose.
Conceptual and Theoretical Advancements in Glutamyl Cysteine Ethyl Ester Research
Integration into Systems Biology Approaches
Systems biology aims to understand the larger picture of how components within a biological system interact. Integrating GCEE into these broader models allows for a holistic view of its effects beyond simple GSH replenishment.
In network analysis, biological systems are represented as networks of nodes (molecules like proteins, genes, metabolites) and edges (their interactions). youtube.com Glutathione (B108866) metabolism is a central hub in the cellular antioxidant network.
Within this framework:
GCEE as an Input Node: GCEE would be modeled as an external input node that directly feeds into the γ-glutamylcysteine node.
Pathway Perturbation: The introduction of GCEE represents a perturbation to the network. Network analysis can then be used to predict the ripple effects of this perturbation. For instance, by increasing the availability of γ-GC, GCEE not only impacts the GSH node but also influences the nodes connected to GSH, such as glutathione peroxidase, glutathione S-transferases, and other redox-sensitive proteins.
Identifying Key Influencers: These models can help identify which components of the cellular network are most sensitive to changes in GSH levels induced by GCEE, potentially revealing new mechanisms of action or downstream therapeutic effects. youtube.com
Computational simulations, particularly molecular dynamics, allow researchers to model the physical interactions between molecules and predict their functional consequences. Such simulations have provided significant insights into the mechanisms of γ-glutamylcysteine (GGC), the active molecule delivered by GCEE.
A key study used molecular dynamics simulations to investigate the interaction between GGC and proteins involved in the inflammatory response, specifically NF-κB and its inhibitor, p100. biotechrep.ir The simulation results revealed:
Stable Binding: GGC was shown to bind stably to p100, with a calculated free binding energy of -6.972 kJ/mol. biotechrep.ir
No NF-κB Interaction: In contrast, GGC did not bind stably to NF-κB itself (free binding energy of 25.857 kJ/mol). biotechrep.ir
These computational findings suggest a specific molecular mechanism: GCEE, by delivering GGC, may enhance the inhibitory activity of p100 on NF-κB. biotechrep.ir This provides a theoretical basis for GCEE's anti-inflammatory effects that is independent of its role in GSH synthesis, showcasing the power of computational simulations to uncover novel aspects of a compound's function.
Comparative Analysis with Other Glutathione Precursors/Prodrugs (Research Perspective)
From a research perspective, the value of GCEE is best understood by comparing it to other widely studied glutathione precursors. Each has a distinct mechanism and pharmacokinetic profile, leading to significant differences in efficacy. The primary goal of these prodrugs is to overcome the poor bioavailability of orally administered GSH and to efficiently deliver the necessary substrates for its intracellular synthesis.
Key precursors for comparison include:
N-Acetylcysteine (NAC): A precursor to the amino acid cysteine. Its efficacy is limited by low lipophilicity and the fact that it only supplies one of the three components of GSH, relying on the cell's ability to perform both steps of synthesis. nih.govmdpi.com
Glutathione Ethyl Ester (GSH-EE): A cell-permeable form of glutathione itself. unisi.itresearchgate.net It delivers the complete tripeptide into the cell, where it is hydrolyzed to GSH.
N-Acetylcysteine Ethyl Ester (NACET): A more lipophilic, esterified version of NAC designed for better cell penetration. unisi.itnih.gov Inside the cell, it is converted to NAC and then to cysteine. nih.gov
Comparative studies in human primary endothelial cells have shown that NACET is highly efficient at increasing intracellular levels of GSH, cysteine, and γ-glutamylcysteine. nih.govunisi.it In the same studies, NAC induced only a minimal increase in GSH, while GSH-EE was found to be largely ineffective at the concentrations tested. nih.govunisi.it
GCEE's theoretical advantage stems from its unique position in the synthesis pathway. By delivering γ-glutamylcysteine, it:
Supplies Two of Three Substrates: It provides the dipeptide that constitutes the bulk of the final GSH molecule.
Bypasses the Rate-Limiting Step: It circumvents the GCL enzyme, which is the main point of regulation and feedback inhibition in the pathway. nih.govfrontiersin.org This is a significant advantage over NAC and NACET, which still depend on GCL activity.
Avoids Potential Inhibition: Unlike the NAC derived from NACET, the γ-GC from GCEE does not inhibit the GCL enzyme. nih.gov
The following table summarizes the comparative research perspectives on these key glutathione prodrugs.
| Precursor/Prodrug | Mechanism of Action | Key Research Findings & Theoretical Advantages | Limitations from a Research Perspective |
|---|---|---|---|
| Glutamyl Cysteine Ethyl Ester (GCEE) | Delivers the dipeptide γ-glutamylcysteine (γ-GC) intracellularly, which is the direct substrate for the final step of GSH synthesis. nih.gov | Bypasses the rate-limiting, feedback-inhibited GCL enzyme, potentially leading to more efficient GSH synthesis. nih.govfrontiersin.org Supplies two of the three amino acids required for GSH. | Less extensively studied in direct, head-to-head comparative trials against newer prodrugs like NACET. |
| N-Acetylcysteine (NAC) | Provides L-cysteine for the first step of GSH synthesis. nih.gov | Clinically established for specific indications (e.g., acetaminophen (B1664979) toxicity). nih.gov Provides the limiting substrate, cysteine. | Poor bioavailability and cell permeability. mdpi.com Efficacy depends on GCL activity. Can be inhibitory at high concentrations. nih.gov Minimal effect on GSH levels at pharmacological concentrations in some studies. unisi.it |
| Glutathione Ethyl Ester (GSH-EE) | Delivers the entire GSH molecule intracellularly, followed by hydrolysis to release free GSH. unisi.itresearchgate.net | Provides the complete tripeptide, bypassing the need for enzymatic synthesis. | Observed to be ineffective at increasing GSH levels in some comparative cellular models. nih.govunisi.it Potential for hydrolysis before reaching target cells. |
| N-Acetylcysteine Ethyl Ester (NACET) | A lipophilic form of NAC that readily crosses cell membranes and is then converted to NAC, providing a source of cysteine. unisi.itnih.gov | Demonstrated to be highly effective at increasing intracellular GSH, cysteine, and γ-GC levels. nih.govunisi.it Much greater bioavailability than NAC. buynacet.com | The released NAC can competitively inhibit the GCL enzyme, creating a "ceiling effect" at higher concentrations. nih.gov Still reliant on the full, two-step synthesis pathway. |
N-Acetylcysteine (NAC)
N-Acetylcysteine (NAC) is a widely studied compound that serves as a precursor for the amino acid L-cysteine, which is a critical component in the synthesis of glutathione (GSH). nih.govcymbiotika.comlifeextension.com The intracellular concentration of cysteine is typically low and acts as the rate-limiting factor in the GSH biosynthesis pathway. nih.govcymbiotika.comnih.gov By providing a source of cysteine, NAC can support the body's ability to produce glutathione. nih.gov However, the efficacy of NAC in elevating GSH levels is subject to the body's natural regulatory mechanisms. The synthesis of GSH is a two-step enzymatic process, with the first step, the formation of gamma-glutamylcysteine (B196262) (γ-GC) by glutamate-cysteine ligase (GCL), being feedback-inhibited by GSH itself. glutathionereporter.comnih.gov Therefore, even when cysteine is supplied by NAC, the synthesis can be downregulated if intracellular GSH levels are sufficient, a mechanism that can limit its effectiveness in chronically low GSH states. glutathionereporter.comnih.gov
In contrast, γ-glutamylcysteine ethyl ester (GCEE) is a synthetic precursor that delivers the dipeptide γ-GC directly into cells. eku.edunih.gov This approach bypasses the first, feedback-inhibited step of GSH synthesis, allowing for GSH production to proceed as long as the second enzyme, glutathione synthetase (GS), and the amino acid glycine (B1666218) are available. eku.eduuky.eduglutathionereporter.com This mechanistic difference suggests that GCEE may be more effective at increasing GSH levels, particularly when the GCL enzyme is inhibited. uky.edu
Research has shown that while NAC is highly effective in restoring GSH levels in cases of acute depletion, such as acetaminophen overdose, its performance in conditions of chronic GSH deficiency is less consistent. nih.govglutathionereporter.comnutritionfacts.org Some clinical trials in patients with chronic conditions associated with persistent GSH drops have not observed significant increases in glutathione levels following NAC supplementation. glutathionereporter.com
To improve bioavailability, a more lipophilic derivative of NAC, N-acetylcysteine ethyl ester (NACET), was developed. researchgate.netmdpi.com NACET can more freely cross the plasma membrane due to its ester group. researchgate.netnih.gov Once inside the cell, it is rapidly de-esterified to NAC, which is then slowly converted to cysteine, providing a sustained source for GSH synthesis. mdpi.comnih.gov In comparative studies using human umbilical vein endothelial cells (HUVEC), NACET was found to be significantly more efficient at increasing intracellular levels of GSH, cysteine, and γ-GC than NAC, L-2-Oxothiazolidine-4-Carboxylic Acid (OTC), and Glutathione ethyl ester (GSH-EE). nih.govunisi.it
L-2-Oxothiazolidine-4-Carboxylic Acid (OTC)
L-2-Oxothiazolidine-4-Carboxylic Acid (OTC), also known as procysteine, is another prodrug designed to deliver cysteine into the cell to support glutathione synthesis. researchgate.netnih.govmdpi.com OTC is transported into the cell where the intracellular enzyme 5-oxoprolinase metabolizes it, opening the thiazolidine (B150603) ring to release cysteine. nih.govnih.gov By increasing the availability of this rate-limiting amino acid, OTC promotes the de novo synthesis of GSH. nih.govnih.gov
The mechanism of OTC differs from that of GCEE. While OTC provides the single amino acid precursor cysteine, GCEE provides the dipeptide γ-glutamylcysteine, which is the direct substrate for the final step in glutathione synthesis. nih.govuky.edu This means that GCEE bypasses the GCL-catalyzed step, which is a key regulatory point in the pathway, whereas OTC's effectiveness still relies on this initial enzymatic reaction.
In various experimental models, OTC has been shown to be effective at increasing endogenous glutathione levels. arvojournals.orgnih.gov Some studies suggest that OTC may be more effective than NAC at elevating tissue cysteine and GSH content. nih.gov However, its relative efficacy can depend on the specific cell type and experimental conditions. For instance, in a comparative study using HUVEC cells, OTC (along with NAC and GSH-EE) was found to be ineffective at significantly increasing intracellular GSH concentrations at the tested pharmacological doses, while the lipid-soluble NACET demonstrated a substantial increase. unisi.it This highlights that simple precursor delivery does not always translate to increased final product synthesis, as cellular uptake, metabolism, and enzymatic regulation all play crucial roles.
Glutathione Monoethyl Ester and Diethyl Ester
Glutathione monoethyl ester (GSH-MEE or GEE) and diethyl ester (GSH-DEE) represent a different strategy for augmenting intracellular glutathione. nih.gov Instead of supplying precursors for GSH synthesis, these compounds are cell-permeable derivatives of the glutathione molecule itself. caymanchem.com The esterification of the carboxyl group of the glycine residue (in the monoester) or both the glycine and glutamate (B1630785) residues (in the diethyl ester) increases the lipophilicity of the molecule, allowing it to be transported across the cell membrane. nih.govnih.gov Once inside the cell, intracellular esterases hydrolyze the ester bonds, releasing functional glutathione. ox.ac.uk
This direct delivery method has the theoretical advantage of bypassing the two ATP-dependent enzymatic steps required for de novo synthesis and is not subject to the feedback inhibition that regulates the GCL enzyme. nih.gov In principle, this allows for a more direct and potentially more rapid increase in intracellular GSH levels.
Research has shown that human cells, including erythrocytes and fibroblasts, can transport glutathione esters, leading to increased intracellular GSH concentrations. nih.govox.ac.uk Comparative studies on the transport of the two esters found that human cells transport the diethyl ester much more effectively than the monoethyl ester. nih.gov This is because human plasma lacks the specific esterase that rapidly cleaves the diethyl form extracellularly, allowing more of the intact diester to reach the cells. nih.gov Inside the cell, the diethyl ester is rapidly converted to the monoester and then to glutathione. nih.gov However, the practical efficacy of these esters can be variable. In some experimental systems, such as HUVEC cells, GSH-EE was found to be ineffective at raising intracellular GSH levels, in contrast to other agents like NACET. unisi.it
| Compound | Mechanism of Action | Key Advantage | Potential Limitation |
|---|---|---|---|
| This compound (GCEE) | Delivers the dipeptide γ-glutamylcysteine (γ-GC) into the cell. eku.edunih.gov | Bypasses the feedback-inhibited GCL enzyme step in GSH synthesis. uky.eduglutathionereporter.com | Requires the enzyme Glutathione Synthetase (GS) and glycine for final conversion to GSH. |
| N-Acetylcysteine (NAC) | Acts as a prodrug for L-cysteine. nih.govcymbiotika.com | Well-studied with established use in acute GSH depletion. nutritionfacts.org | Effectiveness is subject to feedback inhibition of the GCL enzyme by GSH. glutathionereporter.comnih.gov Low bioavailability. nih.gov |
| L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) | Metabolized intracellularly to L-cysteine. nih.govnih.gov | Effectively increases cysteine pools for GSH synthesis. researchgate.netnih.gov | Effectiveness is also subject to feedback inhibition of the GCL enzyme. nih.gov |
| Glutathione Monoethyl/Diethyl Ester | Cell-permeable forms of GSH; hydrolyzed intracellularly to release GSH. ox.ac.uk | Bypasses all enzymatic synthesis steps and feedback regulation. nih.gov | Variable efficacy reported in some cell models; potential for extracellular hydrolysis. nih.govunisi.it |
Ethical Considerations in Basic Biochemical Research Utilizing Novel Compounds (non-clinical)
The investigation of novel compounds like this compound in basic (non-clinical) biochemical research is governed by a set of core ethical principles designed to ensure scientific integrity and responsibility, even when human subjects are not directly involved. lindushealth.com These considerations provide a framework for conducting research in a manner that is rigorous, transparent, and conscientious. biobostonconsulting.com
A primary ethical tenet is scientific integrity . Research involving novel compounds must be built upon a robust study design and a well-supported scientific hypothesis. nih.gov This includes meticulous planning, the use of appropriate controls, objective data analysis, and adherence to established standards like Good Laboratory Practices (GLP). biobostonconsulting.com Maintaining scientific integrity ensures that the results are valid and reliable, which is a prerequisite for any potential future application and justifies the use of resources. biobostonconsulting.comnih.gov
Transparency and data sharing are also critical ethical obligations. nih.gov Researchers have a responsibility to report their findings accurately and completely, including null or negative results. biobostonconsulting.com This transparency prevents the unnecessary duplication of experiments by other labs and ensures that the collective scientific knowledge base is a true reflection of all findings. Sharing data from preclinical studies is crucial for building a comprehensive understanding of a novel compound's properties and biological activities. nih.gov
When non-clinical research involves animal models, the principle of animal welfare is paramount. Ethical guidelines mandate adherence to the "Three Rs":
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
Refinement: Minimizing any potential pain, suffering, or distress to the animals. The use of animals must be scientifically justified and approved by an appropriate ethical review committee, such as an Institutional Animal Care and Use Committee (IACUC). biobostonconsulting.com
Finally, there is an overarching principle of societal responsibility . Researchers must consider the broader implications of their work. This involves ensuring the safe handling and disposal of novel chemical compounds and being mindful of the potential for misuse. It also includes engaging in open dialogue about the research to foster public trust and ensure that the advancement of scientific knowledge serves to benefit society. biobostonconsulting.comsolubilityofthings.com These ethical pillars ensure that the pursuit of new biochemical knowledge is conducted responsibly, laying a trustworthy foundation for any future translational or clinical research. lindushealth.com
Current Research Gaps and Future Directions in Glutamyl Cysteine Ethyl Ester Studies
Elucidation of Novel Metabolic Pathways and Interactions
While it is understood that GCEE serves as a pro-drug for γ-glutamylcysteine, thereby bypassing the rate-limiting step in GSH synthesis, the precise enzymatic processes and subsequent metabolic cross-talk are not fully characterized. nih.gov
Unidentified Enzymatic Transformations
The primary metabolic step for GCEE is the hydrolysis of its ethyl ester bond to release γ-glutamylcysteine and ethanol (B145695). This reaction is presumed to be catalyzed by intracellular carboxylesterases, a broad family of serine hydrolases. wikipedia.orgnih.gov However, significant gaps exist in our knowledge of this initial transformation.
A critical research gap is the identification of the specific carboxylesterase isozymes responsible for GCEE hydrolysis. Humans express several carboxylesterases, with CES1 and CES2 being the most prominent in the liver and small intestine, respectively. nih.govnih.gov These enzymes exhibit distinct substrate specificities; CES1 typically hydrolyzes esters with small alcohol groups and large acyl groups, whereas CES2 prefers substrates with larger alcohol moieties and smaller acyl groups. nih.gov The precise affinity and catalytic efficiency of these and other esterases for GCEE have not been determined. Future research should focus on in vitro assays using recombinant human esterases to pinpoint the key enzymes involved. This would provide crucial insight into tissue-specific activation of GCEE and potential inter-individual variability in its metabolism.
Furthermore, the possibility of alternative enzymatic transformations remains unexplored. While hydrolysis is the expected pathway, other phase I or phase II metabolic reactions, although less likely for a simple dipeptide ester, cannot be entirely ruled out without comprehensive metabolic profiling.
| Enzyme Family | Potential Role in GCEE Metabolism | Key Research Question |
| Carboxylesterases (CES) | Hydrolysis of the ethyl ester bond to form γ-glutamylcysteine. wikipedia.orgnih.govnih.gov | Which specific isozymes (e.g., CES1, CES2) are primarily responsible for GCEE activation? |
| Proteases/Peptidases | Potential cleavage of the γ-glutamyl bond, although less likely prior to ester hydrolysis. | Could GCEE be a substrate for peptidases before or after ester hydrolysis? |
| Phase II Enzymes | Conjugation of GCEE or its metabolites (unlikely but unexplored). | Does GCEE or its metabolites undergo any conjugation reactions? |
Cross-talk with Non-Sulfur Metabolic Routes
Following its conversion to γ-glutamylcysteine, the molecule enters the glutathione (B108866) metabolic pathway, which is intrinsically linked to sulfur metabolism. nih.gov However, the broader interactions of GCEE administration with non-sulfur metabolic pathways are a significant research gap. The constituent amino acids of GCEE, glutamate (B1630785) and cysteine, are deeply integrated into central carbon and nitrogen metabolism.
For instance, the glutamate released from GCEE can enter the tricarboxylic acid (TCA) cycle via conversion to α-ketoglutarate, impacting cellular energy metabolism. oup.com It is also a key component of nitrogen assimilation and transamination reactions. oup.com The administration of GCEE could therefore perturb cellular nitrogen balance and anaplerotic fluxes. The extent to which GCEE supplementation influences these pathways, particularly under conditions of oxidative stress or metabolic disease, is unknown. Future research employing metabolomics and stable isotope tracing would be invaluable in mapping these metabolic shifts and understanding the systemic effects of GCEE beyond the immediate scope of glutathione synthesis. nih.gov
Advanced In Vitro and Ex Vivo Model Development
To address the aforementioned research gaps, sophisticated experimental models are required that can more accurately replicate human physiology than traditional cell cultures.
Organ-on-a-Chip Technologies for Mechanistic Studies
Organ-on-a-chip (OOC) platforms, which are microfluidic devices containing living human cells in a 3D microenvironment that mimics organ-level physiology, offer a powerful tool for studying GCEE metabolism. frontiersin.orgazolifesciences.com These systems can model absorption, distribution, metabolism, and excretion (ADME) processes with greater fidelity than static 2D cultures. nih.gov
For example, a "gut-on-a-chip" could be used to investigate the intestinal absorption and first-pass metabolism of GCEE by enterocytes. nih.gov Subsequently, coupling this to a "liver-on-a-chip" could simulate the sequential metabolic processing of the compound and assess its efficacy in protecting liver cells from drug-induced injury. azolifesciences.comnih.govdartmouth.edu Such multi-organ systems would be particularly useful for elucidating the roles of different carboxylesterases (e.g., intestinal CES2 vs. hepatic CES1) in GCEE activation. frontiersin.orgnih.gov
| OOC Model | Application in GCEE Research | Potential Insights |
| Gut-on-a-Chip | Model intestinal absorption and metabolism. nih.gov | Determine bioavailability and the role of intestinal esterases. |
| Liver-on-a-Chip | Investigate hepatic metabolism and cytoprotective effects. azolifesciences.com | Identify key hepatic enzymes for activation; quantify efficacy against hepatotoxins. |
| Blood-Brain-Barrier-on-a-Chip | Assess transport into the central nervous system. | Evaluate potential for neuroprotection by measuring transport rates. |
| Multi-Organ-Chip (Gut-Liver) | Simulate the ADME profile of orally administered GCEE. nih.gov | Provide a systemic view of GCEE processing and inter-organ effects. |
CRISPR/Cas9-based Gene Editing for Pathway Investigation
The CRISPR/Cas9 gene-editing system provides a precise method for investigating the specific enzymes and transporters involved in GCEE metabolism. youtube.com By creating targeted knockouts of candidate genes in relevant cell lines, researchers can definitively establish their roles. nih.govpeerj.com
For instance, to confirm the specific carboxylesterase responsible for GCEE hydrolysis, CRISPR/Cas9 could be used to generate cell lines lacking CES1 or CES2. nih.gov Comparing the rate of GCEE conversion in these knockout lines to wild-type cells would provide conclusive evidence of each enzyme's contribution. researchgate.net This approach could also be applied to investigate transporters potentially involved in GCEE uptake or the efflux of its metabolites. nih.gov The combination of CRISPR-edited cell lines with organ-on-a-chip technology represents a frontier in creating highly detailed and mechanistically informative models for pharmacokinetic studies.
High-Throughput Screening Methodologies for Biochemical Modulators
A significant future direction is the discovery of small molecules that can modulate the metabolism or activity of GCEE. High-throughput screening (HTS) is an automated method used to test vast libraries of compounds for their effect on a specific biological target, making it ideal for this purpose. bmglabtech.comdanaher.comwikipedia.org
Developing HTS assays is crucial for identifying compounds that could either enhance or inhibit the therapeutic action of GCEE. For example, an assay could be designed to screen for inhibitors of the specific carboxylesterases that hydrolyze GCEE. Such inhibitors could be useful as research tools to control the rate of GCEE activation. Conversely, identifying activators could potentially enhance its cytoprotective effects.
An HTS assay could be configured to measure the product of GCEE hydrolysis, γ-glutamylcysteine, or the subsequent product, glutathione. This could be achieved using fluorescent or luminescent probes that react with the thiol group of these molecules. nih.govnih.gov Such assays, adapted for microplate formats (e.g., 384- or 1536-well plates), would allow for the rapid screening of tens of thousands of compounds to identify modulators of GCEE's biochemical pathway. bmglabtech.comdanaher.com
| HTS Assay Type | Target | Screening Goal | Potential Readout | | --- | --- | --- | | Enzyme Activity Assay | Carboxylesterases (e.g., CES1, CES2) | Identify inhibitors or activators of GCEE hydrolysis. | Fluorogenic/colorimetric substrate turnover. | | Metabolite Quantification | γ-Glutamylcysteine Synthetase (GCL) | Screen for compounds that modulate the synthesis of GSH from the GCEE-derived product. nih.govnih.govresearchgate.net | HPLC or thiol-reactive fluorescent probes. | | Cell-Based Viability Assay | Oxidative Stress Model | Identify compounds that synergize with GCEE to enhance cell protection. | ATP-based luminescence (e.g., CellTiter-Glo). |
Screening for Enzymes Interacting with the Compound
A significant gap in the current understanding of GCEE pharmacology is the comprehensive identification of all enzymes that directly interact with it. The metabolic pathway of GCEE is presumed to be straightforward: cellular uptake, enzymatic hydrolysis of the ethyl ester to yield γ-glutamylcysteine, and subsequent conversion to glutathione by glutathione synthetase.
However, a systematic screening for other interacting enzymes has not been extensively reported. It is plausible that GCEE, or its immediate metabolites, may interact with other enzymes, influencing different cellular processes. Future research should focus on:
Identifying Esterases: Pinpointing the specific intracellular esterases responsible for the hydrolysis of the ethyl ester group is a critical first step. Characterizing these enzymes would provide insights into the tissue-specific efficacy of GCEE and potential drug-drug interactions.
Off-Target Interactions: Investigating potential "off-target" interactions with other cellular enzymes is essential. Techniques such as affinity chromatography-mass spectrometry, using GCEE as bait, could identify novel protein-binding partners.
Transport Mechanisms: While GCEE is designed for enhanced cell permeability, the precise mechanisms of its transport across the cell membrane are not fully elucidated. Identifying specific transporters could open avenues for modulating its uptake.
Identification of Regulators of its Metabolism
The regulation of GCEE metabolism is intrinsically linked to the regulation of glutathione synthesis. The rate-limiting enzyme in GSH synthesis, glutamate-cysteine ligase (GCL), is subject to feedback inhibition by GSH itself. GCEE is designed to bypass this regulatory step by directly providing the substrate for the subsequent enzyme, glutathione synthetase.
Characterize Metabolic Flux: Understanding the dynamics of GCEE uptake, hydrolysis, and conversion to GSH under different cellular conditions is crucial. This includes investigating how cellular redox status, substrate availability (glycine), and energy (ATP) levels impact the efficiency of GCEE utilization.
Transcriptional and Post-Translational Regulation: Investigating whether the enzymes involved in GCEE metabolism are subject to transcriptional or post-translational regulation in response to GCEE administration would provide a more complete picture of its cellular processing.
Influence of Pathophysiological States: How different disease states affect the expression and activity of enzymes that metabolize GCEE is an important area of inquiry.
Exploration of Specific Cellular Signaling Pathways Modulated by Glutamyl Cysteine Ethyl Ester
The primary mechanism by which GCEE is thought to modulate cellular signaling is through its ability to increase intracellular glutathione levels, thereby altering the cellular redox environment. Oxidative stress is a known modulator of numerous signaling pathways, and by mitigating this stress, GCEE can have far-reaching effects.
NF-κB Pathway Interactions
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its activation is strongly linked to oxidative stress. Research has shown that GCEE can attenuate the activation of NF-κB. nih.govnih.govnih.gov This is a critical aspect of its protective effects.
The interaction between GCEE and the NF-κB pathway is believed to be indirect, mediated by the increase in glutathione. Specifically:
Inhibition of IκBα Degradation: Oxidative stress can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By reducing reactive oxygen species (ROS), the glutathione synthesized from GCEE can prevent IκBα degradation, thus keeping NF-κB in its inactive state.
Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB activation, GCEE can lead to the downregulation of NF-κB target genes, which include a host of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov
Future research in this area could focus on elucidating the precise molecular mechanisms and exploring the therapeutic implications of GCEE-mediated NF-κB inhibition in various inflammatory conditions.
MAPK Signaling Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are crucial for a wide range of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov The activity of these pathways is also known to be influenced by the cellular redox state.
While direct studies on the effect of GCEE on MAPK signaling are limited, the link between glutathione levels and MAPK activation suggests a potential for modulation. For instance, it has been shown that depletion of glutathione can lead to the activation of the p38 and JNK pathways, which are often associated with stress responses and apoptosis. nih.gov Conversely, the ERK pathway, which is typically associated with cell survival and proliferation, can be negatively affected by oxidative stress. nih.gov
Given this, it is plausible that by bolstering intracellular glutathione levels, GCEE could:
Attenuate Stress-Activated Pathways: By reducing oxidative stress, GCEE may dampen the activation of the JNK and p38 MAPK pathways.
Support Pro-Survival Signaling: By maintaining a healthy redox balance, GCEE could support the activity of the ERK pathway.
This remains a significant area for future investigation. Detailed studies are needed to directly assess the impact of GCEE on the phosphorylation status and activity of key MAPK pathway components under various conditions.
Methodological Innovations for In Situ Analysis
A major limitation in studying the real-time effects of GCEE is the lack of tools for its direct visualization and quantification within living cells. Current methods typically rely on measuring downstream effects, such as changes in glutathione levels or markers of oxidative stress, after cell lysis.
Live-Cell Imaging of Metabolite Dynamics
The development of novel imaging techniques would revolutionize our understanding of GCEE's pharmacokinetics and pharmacodynamics at the single-cell level.
Probes for GCEE: A key innovation would be the development of fluorescent probes that can specifically and reversibly bind to GCEE. This would allow for the real-time tracking of its uptake, intracellular distribution, and rate of metabolism.
Advanced Glutathione Probes: While several fluorescent probes for glutathione exist, further advancements are needed to improve their specificity, sensitivity, and ability to be targeted to specific subcellular compartments. nih.govnih.govsigmaaldrich.comacs.orgmdpi.com This would enable a more detailed analysis of how GCEE-derived glutathione is distributed and utilized within the cell, for example, in the mitochondria versus the cytoplasm.
Multiplexed Imaging: Combining live-cell imaging of GCEE (with a future probe) and glutathione with probes for reactive oxygen species and key signaling events (e.g., NF-κB translocation, MAPK activation) would provide a comprehensive, dynamic view of the cellular response to GCEE.
Such methodological innovations are critical for moving beyond static, population-level measurements and gaining a deeper, mechanistic understanding of how this compound functions within the complex environment of a living cell.
Spatially Resolved Proteomics
Current Research Gaps
Spatially resolved proteomics is a powerful discipline that provides insights into the location and abundance of proteins within a tissue's morphological context. Despite its potential, a significant gap exists in the application of these techniques to the study of this compound (GCEE). Currently, there is a lack of published research that directly employs spatially resolved proteomics to investigate the distribution, metabolism, and downstream cellular effects of GCEE.
Research on GCEE has primarily focused on its ability to increase intracellular glutathione (GSH) levels and its potential as a neuroprotective agent against oxidative stress in conditions like traumatic brain injury. These studies typically rely on methods that analyze tissue homogenates, which provide valuable quantitative data but lose the crucial spatial information about where these changes are occurring within the complex cellular landscape of the tissue. For instance, while it is known that GCEE can up-regulate GSH levels in the rodent brain, the specific cell types (e.g., neurons, astrocytes, microglia) that are most responsive to GCEE remain to be elucidated with high spatial resolution.
Future Directions
The application of spatially resolved proteomics holds immense promise for advancing our understanding of GCEE's mechanism of action and therapeutic potential. Future research efforts can be directed toward several key areas:
Mapping GCEE Distribution and Metabolism:
Advanced mass spectrometry imaging (MSI) techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization), could be employed to directly visualize the distribution of GCEE and its key metabolite, γ-glutamylcysteine, within tissue sections. This would allow researchers to map its penetration across biological barriers like the blood-brain barrier and identify its accumulation in specific anatomical structures or cell populations. Such studies would provide critical pharmacokinetic information in a spatially resolved manner, complementing traditional bulk tissue analysis.
Elucidating Cell-Type Specific Proteomic Changes:
By combining imaging, cell segmentation, and mass spectrometry, techniques like deep visual proteomics (DVP) can analyze the proteome of specific cell types within their native tissue environment. Applying this approach to tissues treated with GCEE would reveal how different cells respond to the compound. For example, it could identify which cell types show the most significant up-regulation of glutathione synthesis enzymes or other antioxidant proteins. This level of detail is crucial for understanding the compound's precise mechanism of action.
Identifying Downstream Effects and Biomarkers:
Spatially resolved proteomics can uncover downstream effects of GCEE treatment by mapping changes in the broader proteome. For example, researchers could investigate whether GCEE administration leads to spatial alterations in proteins involved in oxidative stress, inflammation, or apoptosis in a disease model. This could lead to the discovery of spatially specific biomarkers to monitor treatment efficacy. A recent study demonstrated the feasibility of this approach by using spatial single-cell mass spectrometry to map the zonation of the hepatocyte proteome, including proteins involved in glutathione metabolism. This highlights the potential for similar methods to be applied to GCEE research.
The table below outlines potential future applications of spatially resolved proteomics in GCEE research.
| Research Area | Spatially Resolved Proteomics Technique | Potential Findings |
| Pharmacokinetics | MALDI, DESI, SIMS Imaging | Visualization of GCEE and metabolite distribution across tissue structures (e.g., brain regions). |
| Mechanism of Action | Deep Visual Proteomics (DVP) | Cell-type specific up-regulation of glutathione metabolism enzymes and antioxidant proteins. |
| Pharmacodynamics | Multiplexed Ion Beam Imaging (MIBI) | Spatially resolved changes in signaling pathways related to oxidative stress in response to GCEE. |
| Biomarker Discovery | Non-targeted Mass Spectrometry Imaging | Identification of proteins in specific cell populations whose expression or localization changes with GCEE treatment. |
The integration of spatially resolved proteomics into GCEE research will provide a more comprehensive, multi-dimensional understanding of its biological effects, bridging the gap between systemic administration and cellular response.
Q & A
Q. What are the established synthetic methodologies for producing γ-glutamyl cysteine ethyl ester (GCEE) with high purity?
GCEE is synthesized via condensation of α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium salt with cysteine ethyl ester hydrochloride, followed by alkaline hydrolysis of intermediate dipeptide esters. Crystallization challenges for S-substituted derivatives can be mitigated by forming ammonium salts. Purity (>99%) is validated using reverse-phase HPLC and spectrophotometric methods (e.g., molar absorption coefficients at 338 nm) .
Q. How does GCEE modulate cellular glutathione (GSH) levels, and what experimental techniques are used to validate this mechanism?
GCEE acts as a GSH precursor by bypassing the rate-limiting enzyme (glutamate-cysteine ligase). Researchers measure intracellular GSH via HPLC with electrochemical detection or fluorometric assays (e.g., monochlorobimane). In vivo studies in rodent models of oxidative stress (e.g., adriamycin-induced chemobrain) demonstrate GCEE’s ability to elevate brain GSH by 30–40%, reducing lipid peroxidation and protein carbonylation .
Q. What in vivo models are appropriate for studying GCEE’s neuroprotective effects against chemotherapy-induced cognitive impairment (CICI)?
Rat models treated with adriamycin or cisplatin are commonly used. Behavioral assays (e.g., Morris water maze for spatial memory) are paired with biomarkers like 3-nitrotyrosine (3-NT, nitrosative stress marker) and 4-hydroxynonenal (HNE, lipid peroxidation product). GCEE administration (50–100 mg/kg, intraperitoneal) post-chemotherapy shows significant mitigation of cognitive deficits .
Advanced Research Questions
Q. How can researchers resolve contradictions in GCEE’s efficacy across oxidative stress models?
Discrepancies may arise from differential bioavailability, species-specific metabolism, or model severity. For example, GCEE reduces nitrosative stress in traumatic brain injury (TBI) models but shows variable effects in chronic neurodegeneration. Researchers should standardize dosing regimens, measure tissue-specific GSH kinetics, and use proteomic profiling to identify context-dependent molecular targets .
Q. What proteomic approaches are used to study GCEE’s impact on post-translational protein modifications in neurological injury?
Neuroproteomic workflows involve 2D gel electrophoresis or LC-MS/MS to analyze nitrated proteins (e.g., mitochondrial complex I subunits) in TBI models. GCEE treatment reduces 3-NT levels by 50% in cortical tissues, validated via immunoblotting with anti-nitrotyrosine antibodies. Functional enrichment analysis of modified proteins reveals pathways like oxidative phosphorylation and synaptic signaling .
Q. How can GCEE be integrated into combination therapies for synergistic neuroprotection?
Co-administration with Nrf2 activators (e.g., sulforaphane) or mitochondrial-targeted antioxidants (e.g., MitoQ) may enhance efficacy. For example, GCEE combined with empagliflozin (a PI3K/Akt/mTOR pathway modulator) shows additive reductions in hippocampal TNF-α and IL-6 levels in chemobrain models. Dose-response matrices and isobolographic analysis are critical for optimizing synergy .
Q. What methodologies address GCEE’s potential mutagenicity in preclinical safety assessments?
Ames tests (Salmonella typhimurium TA102) reveal cysteine ethyl ester derivatives exhibit mutagenicity without metabolic activation. To mitigate risks, researchers should prioritize in vitro genotoxicity screening and compare GCEE’s safety profile to other GSH precursors (e.g., N-acetylcysteine). Chronic toxicity studies in rodents (6–12 months) with histopathological analysis are recommended .
Q. How is GCEE’s blood-brain barrier (BBB) permeability quantified, and what factors influence its pharmacokinetics?
BBB penetration is assessed via in vitro models (e.g., Franz cells with human Tunica albuginea) or in vivo microdialysis. GCEE’s ethyl ester group enhances lipophilicity, achieving 20–30% higher brain bioavailability than unmodified γ-glutamylcysteine. Pharmacokinetic parameters (Cmax, Tmax) vary with administration route; intravenous delivery achieves faster brain uptake than oral dosing .
Methodological and Ethical Considerations
Q. What statistical frameworks are recommended for analyzing GCEE’s dose-dependent effects in multi-arm studies?
Mixed-effects models account for inter-subject variability in longitudinal cognitive assays. For proteomic data, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Power analysis (α=0.05, β=0.2) should determine cohort sizes, particularly in understudied models like aged rodents .
Q. How should ethical considerations shape experimental design in GCEE research involving animal models?
Protocols must adhere to ARRIVE guidelines, emphasizing humane endpoints (e.g., maximum tumor burden thresholds in chemobrain models). Ethical review boards require justification for GCEE’s use over existing therapies, emphasizing its mechanistic novelty. Open-access data sharing enhances reproducibility and reduces redundant animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
